Product packaging for Benzyl 3-aminopyrazinecarboxylate(Cat. No.:CAS No. 59698-26-9)

Benzyl 3-aminopyrazinecarboxylate

Cat. No.: B14600109
CAS No.: 59698-26-9
M. Wt: 229.23 g/mol
InChI Key: VXRGDNBJXWLGIY-UHFFFAOYSA-N
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Description

Benzyl 3-aminopyrazinecarboxylate is a chemical building block of high interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. While specific biological data for this ester is limited in the public domain, its core structure is a key precursor to 3-aminopyrazine-2-carboxamide derivatives, which have been extensively studied for their antimicrobial properties . Research on these derivatives has demonstrated significant in vitro activity against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis, as well as against other mycobacterial strains and various fungi, including Candida albicans . The 3-aminopyrazine scaffold is also a valuable precursor in synthesizing a wide range of complex molecules, from metal-organic frameworks to ligands for transition metal complexes with potential anticancer activity . As a reagent, it offers researchers a versatile handle for further synthetic modification via its reactive amino and ester functional groups. This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B14600109 Benzyl 3-aminopyrazinecarboxylate CAS No. 59698-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59698-26-9

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

benzyl 3-aminopyrazine-2-carboxylate

InChI

InChI=1S/C12H11N3O2/c13-11-10(14-6-7-15-11)12(16)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,15)

InChI Key

VXRGDNBJXWLGIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2N

Origin of Product

United States

Synthetic Methodologies for Benzyl 3 Aminopyrazinecarboxylate and Analogues

De Novo Construction of the Pyrazine (B50134) Ring System

The formation of the pyrazine ring from acyclic precursors is a fundamental strategy in the synthesis of pyrazine derivatives. These methods often involve condensation and cyclization reactions.

Condensation Reactions of 1,2-Dicarbonyl Compounds with 1,2-Diaminoethane

A classical and widely used method for constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, such as 1,2-diaminoethane. youtube.comresearchgate.net This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. youtube.comresearchgate.net The oxidation can be achieved using various oxidizing agents, including copper chromate (B82759) at elevated temperatures or even air oxidation. youtube.com This method is particularly effective for the synthesis of symmetrically substituted pyrazines. researchgate.net

For instance, the reaction of a diketone with diaminomaleonitrile (B72808) has been reported to yield pyrazine derivatives. researchgate.net The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Routes from α-Nitroso/Nitro/Azide Ketones through Chemoselective Reduction

An alternative approach to the pyrazine ring system involves the chemoselective reduction of α-nitroso, α-nitro, or α-azido ketones. youtube.comslideshare.netyoutube.comyoutube.com This method relies on the selective reduction of the nitro, nitroso, or azido (B1232118) group to an amino group in the presence of a carbonyl functionality. youtube.com Reagents such as zinc dust in acetic acid are commonly employed for this selective reduction. youtube.com

The resulting α-amino ketone can then undergo spontaneous dimerization, involving the reaction of two molecules to form a dihydro derivative. youtube.com Subsequent oxidation of this intermediate leads to the formation of the pyrazine ring. youtube.com This method offers a versatile route to various pyrazine derivatives. For example, the catalytic reduction of phenacyl azides and aliphatic α-azido ketones over Pd/C in ethanol (B145695) with acetic acid has been shown to produce pyrazines, sometimes proceeding through a dihydropyrazine intermediate that is then oxidized. nih.gov

Cyclization Approaches to Pyrazine Derivatives

Various cyclization strategies have been developed for the synthesis of the pyrazine core. nih.govmdpi.comacs.org One such method involves the intermolecular deaminocyclization of ethylenediamine, followed by dehydrogenation over a copper chromite catalyst, to produce pyrazine. youtube.com This process typically involves the formation of piperazine, which is then dehydrogenated to tetrahydropyrazine, dihydropyrazine, and finally pyrazine. youtube.comyoutube.com

Another approach is the acceptorless dehydrogenative coupling of 2-amino alcohols, catalyzed by manganese pincer complexes, to form 2,5-substituted pyrazine derivatives. nih.govacs.org This method is atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org

Recent advancements include the use of pyridinium (B92312) 1,4-zwitterions in formal (4+2) cyclization reactions with 1-sulfonyl-1,2,3-triazoles to afford pyrido[1,2-a]pyrazine derivatives. mdpi.com

Strategies for Introducing the 3-Amino Substituent on the Pyrazine Core

Once the pyrazine ring is formed, the introduction of an amino group at the 3-position is a crucial step in the synthesis of benzyl (B1604629) 3-aminopyrazinecarboxylate. This can be achieved through direct amination or by transforming a pre-functionalized pyrazine.

Direct Amination Procedures

Direct amination of the pyrazine ring can be accomplished through nucleophilic substitution reactions. The Chichibabin reaction, for example, involves the reaction of pyrazine with sodium amide in liquid ammonia (B1221849) to yield 2-aminopyrazine. youtube.comyoutube.com While this reaction is well-established for pyridine (B92270), its application to pyrazine can also be effective. youtube.comyoutube.com The conditions for direct amination, such as the use of sodamide, can lead to variable yields depending on the specific pyrazine substrate. gla.ac.uk

More recent methods have explored the direct C-H amination of pyridines and related heterocycles. For instance, the use of sodium hydride in the presence of lithium iodide has been shown to facilitate the amination of pyridine with primary amines. orgsyn.org

Transformation of Pre-functionalized Pyrazine Precursors (e.g., Halogen-Pyrazine Aminolysis)

A common and versatile strategy for introducing an amino group is through the aminolysis of a halogenated pyrazine precursor. gla.ac.uk This involves the reaction of a chloropyrazine, for example, with an amine source. This nucleophilic aromatic substitution (SNAr) reaction is a reliable method for forming the C-N bond. researchgate.net The reactivity of the halopyrazine is influenced by the nature of the halogen and the presence of other substituents on the ring.

Palladium-catalyzed amination reactions have also emerged as powerful tools for the synthesis of aminopyrazines from chloropyrazines, offering mild and efficient conditions. organic-chemistry.org For instance, the combination of a palladium catalyst with a suitable ligand can enable the amination of chloroheteroarenes with secondary amines at room temperature. organic-chemistry.org

Formation of the Carboxylate Moiety at Position 2 of the Pyrazine Ring

The introduction of a carboxylic acid function onto the pyrazine ring is a critical step, for which several synthetic routes have been developed. These methods often start from precursors like pyrazine carbonitriles or involve the construction of the acid from other heterocyclic systems.

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. For pyrazine derivatives, this can be achieved through hydration reactions. The hydration of pyrazine-2-carbonitrile can be performed in a continuous flow system using a manganese dioxide column reactor, which facilitates the conversion to the corresponding pyrazinamide (B1679903), a precursor that can be further hydrolyzed to the carboxylic acid. researchgate.net This method highlights the use of heterogeneous catalysts to achieve the transformation under controlled conditions. The mechanism generally involves the activation of the nitrile, making it susceptible to nucleophilic attack by water.

Beyond nitrile hydrolysis, other robust methods exist for the synthesis of pyrazinecarboxylic acids. A prominent route to 3-aminopyrazine-2-carboxylic acid involves the alkaline hydrolysis of pteridine (B1203161) derivatives. Specifically, 2-amino-4-hydroxypteridine (pterine) can be treated with an alkali metal hydroxide (B78521) at elevated temperatures to induce ring cleavage and subsequent formation of the desired pyrazine salt. google.com The free carboxylic acid is then obtained by acidification of the reaction mixture. google.com Yields for this process are reported to be high, with the product precipitating out upon adjusting the pH. google.com

Another synthetic approach begins with more basic building blocks. For instance, 3-aminopyrazine-2-carboxylic acid can be synthesized through a sequence of reactions starting from methyl cyanoacetate (B8463686) and urea (B33335), which involves cyclization, nitrosation, reduction, and finally, ring-opening reactions to yield the target acid. globethesis.com

The table below summarizes findings from a patented method for synthesizing 3-aminopyrazine-2-carboxylic acid from pterine. google.com

Reactant 1Reactant 2Reaction ConditionsProductYield
Pterine (0.1 mol)NaOH (0.24 mol)180 °C, 2 h in waterSodium salt of 3-aminopyrazine-2-carboxylic acidNot specified for crude salt
Pterine (0.2 mol)KOH (0.5 mol)160 °C, 13 h in water3-Aminopyrazine-2-carboxylic acid56% (after purification)
Pterine (0.2 mol)KOH (1.0 mol)180 °C, 6 h in waterAnhydrous potassium salt of 3-aminopyrazine-2-carboxylic acid73.7%

Esterification Reactions for Benzyl Ester Formation

Once the pyrazinecarboxylic acid precursor is obtained, the final step is the formation of the benzyl ester. This can be accomplished through classical techniques or more advanced, modern methodologies.

Fischer-Speier esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol. scienceready.com.aulibretexts.orgmasterorganicchemistry.com For pyrazine-based compounds, 3-aminopyrazine-2-carboxylic acid can be converted to its corresponding ester via this method. nih.gov In a typical procedure, the carboxylic acid is reacted with an excess of the desired alcohol (in this case, benzyl alcohol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). scienceready.com.aunih.gov The reaction is reversible, so it is often driven to completion by removing the water formed during the reaction or by using a large excess of the alcohol. masterorganicchemistry.comathabascau.ca For example, the synthesis of the methyl ester analogue involves stirring the acid in methanol (B129727) with H₂SO₄ at room temperature for an extended period. nih.gov A similar approach would be employed for the synthesis of the benzyl ester using benzyl alcohol. youtube.com

Carboxylic AcidAlcoholCatalystConditionsProduct
3-Aminopyrazine-2-carboxylic acidMethanolH₂SO₄48 h, room temperatureMethyl 3-aminopyrazine-2-carboxylate

Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H functionalization as a powerful tool for forming new bonds. rsc.orgutwente.nlnih.gov This approach offers a more atom-economical route to esters by directly coupling a carboxylic acid with a hydrocarbon, avoiding the pre-functionalization of the starting materials. organic-chemistry.org A notable example is the palladium-catalyzed C-H acyloxylation, which allows for the direct benzylation of carboxylic acids using toluene (B28343) as the benzyl source under an oxygen atmosphere. organic-chemistry.org This method provides a facile and efficient synthesis of benzyl esters with good functional group tolerance. organic-chemistry.org While many applications focus on general C-C or C-heteroatom bond formation on the pyrazine ring, these C-H activation strategies represent a frontier for the direct synthesis of esters like Benzyl 3-aminopyrazinecarboxylate. rsc.orgnih.govorganic-chemistry.org

Several other advanced methods provide alternatives to classical esterification, often proceeding under milder or neutral conditions.

One such method involves the alkylation of a carboxylate salt. For instance, the potassium salt of 3-aminopyrazine-2-carboxylic acid can be reacted with an alkyl halide, such as methyl bromide, in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding ester with high purity and yield. google.com This Sₙ2-type reaction could be adapted using benzyl bromide to form the target benzyl ester.

Another sophisticated approach utilizes a dedicated benzyl transfer reagent. 2-Benzyloxy-1-methylpyridinium triflate has emerged as a mild and effective reagent for the synthesis of benzyl ethers and esters. beilstein-journals.org The reaction is typically mediated by a base like triethylamine (B128534) and proceeds under neutral conditions, which is advantageous for substrates with sensitive functional groups. beilstein-journals.org

Furthermore, Lewis acids can be employed to facilitate esterification. Niobium(V) chloride (NbCl₅) has been shown to be an effective reagent for the direct esterification of carboxylic acids with benzyl alcohol at room temperature, providing good yields in a relatively short time. nih.gov This method can also be adapted into a heterogeneous catalytic process by grafting NbCl₅ onto silica (B1680970) gel, allowing for catalyst reuse. nih.gov

The Yamaguchi esterification provides another pathway, where a mixed anhydride (B1165640) is generated from the carboxylic acid, which is then reacted with the alcohol. researchgate.net This method has been successfully applied to synthesize various derivatives of pyrazine-2-carboxylic acid. researchgate.net

The table below compares several advanced esterification methodologies.

MethodKey ReagentsSubstrate(s)SolventKey Advantage
Carboxylate Alkylation google.comAlkali metal salt of acid, Methyl bromide3-Aminopyrazine-2-carboxylate saltDimethylformamide (DMF)High selectivity and yield
Benzyl Transfer Reagent beilstein-journals.org2-Benzyloxy-1-methylpyridinium triflate, TriethylamineCarboxylic Acid, Benzyl AlcoholTolueneNeutral reaction conditions
Niobium-based Esterification nih.govNiobium(V) chloride (NbCl₅)Carboxylic Acid, Benzyl AlcoholSolvent-freeRoom temperature conditions
Yamaguchi Esterification researchgate.net2,4,6-Trichlorobenzoyl chloride, DMAPPyrazine-2-carboxylic acid, AlcoholNot specifiedAvoids thionyl chloride

Orthogonal Protecting Group Strategies in Multistep Synthesis

In the multistep synthesis of complex molecules like this compound analogues, which possess multiple reactive functional groups, orthogonal protecting group strategies are indispensable. fiveable.mejocpr.com This approach allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthetic sequence. fiveable.methieme-connect.de

A common challenge in the synthesis of aminopyrazine esters is the potential for side reactions involving the amino group or the carboxylic acid functionality. To circumvent this, protecting groups are employed. For instance, in the synthesis of a substituted pyrazine, a Boc (tert-butoxycarbonyl) group might be used to protect an amino functionality, while a benzyl group protects a carboxylic acid. The Boc group is labile under acidic conditions, whereas the benzyl group is typically removed via hydrogenolysis. researchgate.netnih.gov This difference in cleavage conditions is the essence of orthogonality.

Consider a hypothetical synthetic route to a this compound analogue. The synthesis could begin with a commercially available aminopyrazine carboxylic acid. The amino group could first be protected with a Boc group. Subsequent esterification with benzyl alcohol would yield the protected intermediate. The final step would involve the selective deprotection of the amino group by treatment with an acid like trifluoroacetic acid (TFA), leaving the benzyl ester intact. This strategy ensures that the amino group does not interfere with the esterification reaction and is only revealed at the desired stage.

Another orthogonal strategy could involve the use of an Fmoc (9-fluorenylmethoxycarbonyl) group for the amine and a different ester protecting group. The Fmoc group is base-labile and can be removed with reagents like piperidine, providing another layer of selectivity. thieme-connect.de The choice of protecting groups is critical and must be carefully planned based on the stability of the intermediate compounds and the reaction conditions of subsequent steps.

The table below outlines common protecting groups and their cleavage conditions, illustrating the principles of orthogonal protection relevant to the synthesis of this compound and its analogues.

Protecting GroupFunctional Group ProtectedCleavage ConditionsOrthogonal To
Boc (tert-butoxycarbonyl)AmineAcidic conditions (e.g., TFA)Benzyl, Fmoc
Cbz (Carboxybenzyl)AmineHydrogenolysis (e.g., H₂, Pd/C)Boc, Fmoc
Benzyl (Bn) Carboxylic Acid, AmineHydrogenolysis (e.g., H₂, Pd/C)Boc, Fmoc
Fmoc (9-fluorenylmethoxycarbonyl)AmineBasic conditions (e.g., piperidine)Benzyl, Boc

This table presents a selection of common orthogonal protecting groups and their typical deprotection methods.

The strategic application of these protecting groups allows for the synthesis of a diverse range of substituted this compound analogues with high purity and in good yields.

Microwave-Assisted Synthetic Protocols for this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.commdpi.com These advantages are particularly beneficial in the synthesis of heterocyclic compounds like pyrazine derivatives. nih.govcore.ac.uk

A key step in the synthesis of many this compound analogues is the nucleophilic aromatic substitution (SNAr) to introduce the amino group. For example, the reaction of a 3-chloropyrazine-2-carboxylate with an amine can be significantly accelerated using microwave irradiation.

One study detailed the synthesis of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, which are structurally related to this compound. nih.gov In this work, the aminodehalogenation of substituted N-benzyl-3-chloropyrazine-2-carboxamides was carried out with various benzylamines in the presence of pyridine in methanol. Under microwave conditions at 150 °C for 30 minutes, the desired products were obtained in good yields. nih.gov This demonstrates the feasibility of using microwave energy to facilitate the crucial C-N bond formation on the pyrazine ring.

The following table summarizes the microwave-assisted synthesis of several N-benzyl-3-(benzylamino)pyrazine-2-carboxamide derivatives, highlighting the efficiency of this method.

Starting Material (Substituent R)ProductYield (%)
2-methylbenzylN-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamideNot specified, but formed as a side-product in a 2:3 molar ratio
4-methylbenzylN-(4-methylbenzyl)-3-((4-methylbenzyl)amino)pyrazine-2-carboxamideNot specified, but formed as a side-product
4-methoxybenzylN-(4-methoxybenzyl)-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamideNot specified, but formed as a side-product
3,4-dichlorobenzylN-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamideNot specified in the initial side-product formation

Data adapted from a study on the synthesis of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. nih.gov

Another relevant application of microwave technology is in the esterification step. While traditional methods for the synthesis of methyl 3-aminopyrazine-2-carboxylate involve refluxing in methanol with a strong acid for several hours, microwave-assisted esterification could potentially shorten this process significantly. guidechem.com The synthesis of various esters, including benzyl esters, has been shown to be accelerated by microwave irradiation. arkat-usa.org

The combination of orthogonal protecting group strategies and microwave-assisted synthesis provides a powerful and efficient platform for the creation of a wide array of this compound analogues for further investigation in medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of Benzyl 3 Aminopyrazinecarboxylate

Reactivity Profile of the Pyrazine (B50134) Nucleus

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. nih.gov This arrangement significantly influences its chemical reactivity, rendering it a weak base and generally less reactive towards electrophilic attack compared to benzene (B151609). slideshare.netimperial.ac.uk The electron-withdrawing nature of the two nitrogen atoms makes the carbon atoms in the ring electron-deficient. researchgate.net

Electrophilic Aromatic Substitution Pathways on Pyrazine

The pyrazine nucleus is notably resistant to electrophilic aromatic substitution (SEAr) reactions. imperial.ac.ukstackexchange.com The presence of two deactivating nitrogen atoms makes the ring significantly less nucleophilic than benzene. stackexchange.com Furthermore, electrophilic reagents or acidic conditions can lead to the protonation of the nitrogen atoms, forming a pyrazinium cation which is even more resistant to electrophilic attack. researchgate.net

While direct electrophilic substitution on the pyrazine ring is challenging, it is not impossible. The introduction of activating groups onto the ring can facilitate such reactions. For instance, the presence of multiple activating groups can enable the successful introduction of an electrophile. researchgate.net Theoretical studies, such as those employing Density Functional Theory (DFT), have shown that the highest occupied molecular orbitals (HOMOs) of pyrazine are not π orbitals, which helps to explain its low reactivity towards electrophiles. researchgate.netresearchgate.net However, in derivatives like pyridine-N-oxide, where the HOMO is an aromatic π orbital, electrophilic substitution becomes more feasible. researchgate.netresearchgate.net

Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution

Compound Reactivity towards SEAr Influencing Factors
Benzene High Electron-rich π system
Pyridine (B92270) Low Electron-withdrawing nitrogen atom, protonation under acidic conditions
Pyrazine Very Low Two electron-withdrawing nitrogen atoms, formation of dication under strongly acidic conditions

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazine Derivatives

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA), especially when a good leaving group, such as a halogen, is present. thieme-connect.demasterorganicchemistry.com Halogenated pyrazines are generally more reactive towards nucleophiles than their corresponding pyridine counterparts. thieme-connect.de

The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the pyrazine ring can further accelerate the reaction by stabilizing this intermediate. masterorganicchemistry.com The reactivity of halopyrazines can be diminished by the presence of electron-donating groups, which require more forcing reaction conditions for nucleophilic displacement to occur. thieme-connect.de

A variety of nucleophiles can displace the halogen atom, including amines, alkoxides, and thiolates. nih.govyoutube.com For example, palladium-catalyzed cross-coupling reactions of chloropyrazines with various aromatic heterocycles have been successfully demonstrated. nih.gov

Radical Reactions Involving the Pyrazine Ring

The pyrazine ring is also capable of participating in radical reactions. It can undergo homolytic substitution on the carbon atoms, particularly when protonated. thieme-connect.de Acylation and amidation are among the more effective radical substitution reactions reported for the pyrazine ring. thieme-connect.de

Electron spin resonance (ESR) studies have been instrumental in characterizing pyrazine-derived radicals. For instance, the pyrazine cation radical has been detected as an intermediate in the Maillard reaction between glucose and glycine. nih.gov This radical is implicated in the formation of mutagens. nih.gov Furthermore, electron paramagnetic resonance (EPR) studies on various pyrazine derivatives have identified both n(σ)-radical cations and π-radical cations, depending on the substituents present on the ring. rsc.org The nature of the substituent influences whether the singly occupied molecular orbital (SOMO) is of σ or π character. rsc.org The stabilization of pyrazine radicals can also be achieved through coordination with metal ions. rsc.org

Transformations at the 3-Amino Group

The 3-amino group of benzyl (B1604629) 3-aminopyrazinecarboxylate offers a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation and Alkylation Reactions of the Amine Moiety

The amino group in 3-aminopyrazine derivatives can readily undergo acylation and alkylation reactions. Acylation is a common transformation, often carried out using acyl halides or anhydrides in the presence of a base. masterorganicchemistry.com The Friedel-Crafts acylation, for example, involves the reaction of an aromatic substrate with an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride to introduce an acyl group. libretexts.orgopenstax.org

Alkylation of the amino group can be achieved using alkyl halides. taylorfrancis.com However, in the context of Friedel-Crafts alkylation, it's important to note that the presence of an amino group on the aromatic ring can complicate the reaction. The lone pair of electrons on the nitrogen can react with the Lewis acid catalyst, deactivating the ring towards further electrophilic substitution. libretexts.org

A study on the chemical transformation of pyrazine derivatives reported the acetylation of 3-aminopyrazine-2-carboxylic acid using acetic anhydride. This reaction resulted in diacetylation, with one acetyl group adding to the hydroxyl group (after tautomerization) and the other to the amide group.

Table 2: Examples of Acylation and Alkylation Reagents for Amines

Reaction Type Reagent Class Example Reagent
Acylation Acyl Halides Acetyl chloride
Acylation Acid Anhydrides Acetic anhydride
Alkylation Alkyl Halides Methyl iodide

Condensation Reactions to Form Imine and Schiff Base Derivatives

The primary amino group of benzyl 3-aminopyrazinecarboxylate can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org The formation of the C=N double bond is a reversible process. libretexts.org

The pH of the reaction medium is a critical factor for successful imine formation. A slightly acidic environment (around pH 5) is generally optimal, as it facilitates the protonation of the hydroxyl intermediate, allowing for its removal as water, without excessively protonating the amine reactant and rendering it non-nucleophilic. libretexts.orglibretexts.org

The synthesis of imines from amines and carbonyl compounds is a fundamental reaction in organic chemistry with broad applications. organic-chemistry.orgnih.gov Various catalysts and reaction conditions have been developed to promote this transformation efficiently. organic-chemistry.org

Reactivity of the Benzyl Ester Functional Group

The benzyl ester group is a key feature of the molecule, offering a site for various chemical transformations. Its reactivity is influenced by the electronic properties of the pyrazine ring and the steric environment around the carbonyl group.

The hydrolysis of benzyl esters to their corresponding carboxylic acids is a fundamental reaction, often catalyzed by acid or base. Under basic conditions, the reaction typically proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. The stability of the resulting benzyloxide leaving group makes this a facile process.

Transesterification, the conversion of one ester to another, can be promoted by catalysts such as zinc clusters under mild conditions. This allows for the exchange of the benzyl group with other alkyl or aryl groups, providing a route to modify the ester functionality. For instance, a tetranuclear zinc cluster has been shown to effectively catalyze the transesterification of various functionalized substrates in high yields.

A study on the direct esterification of carboxylic acids with benzyl alcohol using niobium(V) chloride highlighted that the reaction proceeds efficiently at room temperature. marketpublishers.com The mechanism is thought to involve a mono-metallic intermediate, and the process is sensitive to the stoichiometry of the reagents. marketpublishers.com

Table 1: Illustrative Conditions for Benzyl Ester Transformations

Transformation Reagents/Catalyst Solvent Temperature Yield (%)
Hydrolysis NaOH Water/Dioxane Reflux >95
Transesterification Tetranuclear Zinc Cluster Toluene (B28343) 80 °C ~90
Direct Esterification Niobium(V) Chloride None Room Temp 87-95 marketpublishers.com

Note: This table presents illustrative data based on general reactions of benzyl esters and may not represent the specific reactivity of this compound.

Recent advancements in synthetic chemistry have enabled the direct functionalization of the C–O bond in esters, moving beyond traditional hydrolysis and transesterification. Palladium-catalyzed reactions, for example, allow for the direct esterification of benzylic C–H bonds of alkylarenes with carboxylic acids. This method is atom-economical and avoids the need for pre-functionalized starting materials like benzyl alcohols or halides. The kinetic isotope effect in such reactions suggests that the cleavage of the C(sp³)–H bond is the rate-determining step.

Another approach involves the use of ferric(III) chloride to catalyze the transformation of benzyl esters into other functional groups like amides and anhydrides. This one-pot method proceeds through an acid chloride intermediate and offers high yields under mild conditions.

The benzyl group can be removed through various de-esterification methods, including oxidative cleavage. Reagents like dichlorodicyanoquinone (DDQ) in the presence of water can selectively cleave benzyl ethers, a reaction that can be adapted for benzyl esters. The mechanism of DDQ-mediated oxidation often involves a hydrogen atom transfer followed by single electron transfer to generate a benzyl cation.

Furthermore, nitroxyl-radical catalysts have been developed for the oxidative deprotection of benzyl groups under mild conditions, which is particularly useful for substrates with sensitive functional groups. Hydrogenolysis, using a palladium catalyst and a hydrogen source, is another common and efficient method for cleaving benzyl esters to yield the carboxylic acid and toluene.

Table 2: Selected De-esterification Methods for Benzyl Esters

Method Reagents Key Features
Oxidative Cleavage DDQ, H₂O Selective for benzyl groups.
Catalytic Oxidation Nitroxyl radical, PIFA Mild conditions, broad substrate scope.
Hydrogenolysis H₂, Pd/C Clean conversion to carboxylic acid and toluene.
Chemical Reduction Nickel Boride Chemoselective cleavage.

Note: This table presents illustrative data based on general reactions of benzyl esters and may not represent the specific reactivity of this compound.

Intramolecular Interactions and Their Influence on Reactivity

The presence of both a hydrogen bond donor (the amino group) and acceptors (the pyrazine nitrogens and the ester carbonyl) in this compound allows for the potential formation of intramolecular hydrogen bonds. Such interactions can significantly influence the molecule's conformation and, consequently, its chemical reactivity.

For instance, an intramolecular hydrogen bond between the amino group and a pyrazine nitrogen could affect the basicity of the amino group and the electronic density of the pyrazine ring. Studies on related systems, such as N-acetylproline, have shown that intramolecular hydrogen bonding can stabilize specific conformers, altering the reactivity of functional groups. In nonpolar solvents, an intramolecular hydrogen bond can become more favorable, influencing the equilibrium between different conformational isomers. The strength of such hydrogen bonds can be perturbed by substituent effects, which in turn alters the reactivity of the involved functional groups.

The formation of an intramolecular hydrogen bond involving the ester carbonyl could increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. Conversely, hydrogen bonding with the amino group could decrease its nucleophilicity, affecting its reactivity in other transformations. The specific hydrogen-bonding patterns and their energetic favorability would need to be investigated through computational and spectroscopic studies to fully understand their impact on the chemical behavior of this compound.

Structural Modification and Advanced Derivatization Studies of Benzyl 3 Aminopyrazinecarboxylate Scaffolds

Systematic Substitution Patterns on the Pyrazine (B50134) Ring

The pyrazine ring of benzyl (B1604629) 3-aminopyrazinecarboxylate offers multiple sites for substitution, allowing for the introduction of various functional groups that can significantly influence the molecule's properties.

Introduction of Halogen, Alkyl, and Aryl Substituents

The introduction of halogens, particularly chlorine, onto the pyrazine ring is a common strategy to modulate the electronic properties of the scaffold and to provide a handle for further functionalization through cross-coupling reactions. For instance, the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides has been reported, demonstrating a method for halogenation at the 3-position, which can be followed by amidation. nih.gov Similarly, the synthesis of amides from 5-tert-butyl- and 6-chloro-5-tert-butylpyrazine-2-carboxylic acid highlights the feasibility of introducing both alkyl and halogen substituents onto the pyrazine core. libretexts.org

Aryl groups can be introduced onto the pyrazine ring via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halogenated pyrazine derivative with an arylboronic acid or its ester. While direct arylation of benzyl 3-aminopyrazinecarboxylate is not extensively documented, the Suzuki-Miyaura coupling of related halogenated aminopyrazoles and their derivatives with a variety of aryl and heteroaryl boronic acids is a well-established method. researchgate.netnih.gov These reactions often utilize palladium catalysts with specialized phosphine (B1218219) ligands to achieve high yields and selectivity. nih.govarkat-usa.org The general catalytic cycle for such cross-coupling reactions involves oxidative addition of the halopyrazine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the arylated product. libretexts.org

Table 1: Examples of Substituted Pyrazine Derivatives

Compound R1 R2 R3 Synthesis Method Reference
N-benzyl-3-chloropyrazine-2-carboxamide Cl H H Halogenation, Amidation nih.gov
5-tert-butyl-6-chloropyrazine-2-carboxamide H t-Bu Cl Alkylation, Halogenation, Amidation libretexts.org
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide H Aryl H Suzuki Coupling jlu.edu.cn

Regioselective Derivatization at Unsubstituted Pyrazine Positions

The regioselective functionalization of the C-5 and C-6 positions of the pyrazine ring in this compound presents a synthetic challenge due to the directing effects of the existing substituents. However, methods for the regioselective C-H functionalization of related heterocyclic systems have been developed and could potentially be applied. nih.govmdpi.comscilit.comrsc.org For instance, directed metalation-functionalization strategies, where a directing group guides a metal catalyst to a specific C-H bond, have been successful in the regioselective arylation of other nitrogen-containing heterocycles. nih.gov A German patent describes the synthesis of methyl 3-amino-5-chloro-6-methyl-pyrazine-carboxylate by treating the corresponding methyl ester with an excess of sulfuryl chloride, indicating that direct chlorination at the 5-position is possible. nih.gov

Chemical Transformations and Functionalization of the 3-Amino Group

The 3-amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities through various chemical transformations.

Amide, Urea (B33335), and Thiourea (B124793) Formation

The formation of amides from the 3-amino group is a straightforward and widely used derivatization strategy. This can be achieved by reacting this compound with an acyl chloride or a carboxylic acid in the presence of a suitable coupling agent. A general procedure for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides involves the treatment of 3-aminopyrazine-2-carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate, which is then reacted with an amine. beilstein-journals.orgnih.gov

The synthesis of urea and thiourea derivatives from the 3-amino group introduces new hydrogen bonding donors and acceptors, which can significantly impact the biological activity of the resulting compounds. General methods for the synthesis of ureas involve the reaction of the amine with an isocyanate or by using a phosgene (B1210022) equivalent. beilstein-journals.orgmdpi.comnih.gov Similarly, thioureas can be prepared by reacting the amine with an isothiocyanate. jlu.edu.cnbeilstein-journals.orgmdpi.comnih.gov While specific examples starting directly from this compound are not abundant in the literature, these established methods are readily applicable. For instance, the synthesis of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea has been reported, showcasing a successful urea formation on a pyrazine scaffold. nih.gov

Table 2: Functionalization of the 3-Amino Group

Derivative Reagent Reaction Type Reference
Amide Acyl chloride / Carboxylic acid + coupling agent Acylation beilstein-journals.orgnih.gov
Urea Isocyanate / Phosgene equivalent Ureation beilstein-journals.orgmdpi.comnih.gov
Thiourea Isothiocyanate Thioureation jlu.edu.cnbeilstein-journals.orgmdpi.comnih.gov

Synthesis of N-Substituted Amino Pyrazine Derivatives

Further substitution on the 3-amino group can lead to a diverse range of N-substituted derivatives. For example, the synthesis of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides has been achieved through the simultaneous substitution of a chlorine atom and amidation. nih.gov This demonstrates that the amino group can be further functionalized, for instance, by reductive amination with aldehydes or ketones, or by N-arylation reactions. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl derivatives from amino-heterocycles. nih.govresearchgate.net

Modifications to the Benzyl Moiety of the Ester

The benzyl group of the ester functionality in this compound provides another avenue for structural modification. The synthesis of various substituted benzyl esters of 3-aminopyrazinecarboxylic acid can be achieved by esterification of the corresponding carboxylic acid with a substituted benzyl alcohol or benzyl halide. scilit.com For example, the reaction of 3-aminopyrazine-2-carboxylic acid with a substituted benzyl alcohol under acidic conditions or using a coupling agent can yield a library of derivatives with different substituents on the benzyl ring. scilit.com

Furthermore, the benzyl ester itself can be a versatile intermediate. It can be cleaved under various conditions to yield the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, including amides, other esters, and acid halides. scilit.com For instance, a facile one-pot transformation of benzyl esters into other esters, amides, and anhydrides has been described using catalytic ferric(III) chloride. This method involves the in-situ generation of an acid chloride intermediate which then reacts with various nucleophiles.

Table 3: Modifications Involving the Benzyl Ester

Transformation Reagents/Conditions Product Reference
Synthesis of substituted benzyl esters 3-Aminopyrazine-2-carboxylic acid + substituted benzyl alcohol/halide Substituted this compound scilit.com
Cleavage to carboxylic acid Hydrogenolysis (e.g., H2, Pd/C) 3-Aminopyrazine-2-carboxylic acid scilit.com
Conversion to other esters/amides Catalytic FeCl3, nucleophile Various esters/amides

Introduction of Electron-Donating and Electron-Withdrawing Groups on the Phenyl Ring

The electronic properties of the benzyl moiety can be systematically modulated by introducing substituents with varying electron-donating (EDG) or electron-withdrawing (EWG) capacities onto its phenyl ring. This strategy is pivotal for probing structure-activity relationships (SAR) and optimizing interactions with biological targets. The synthesis of these derivatives typically involves the esterification of 3-aminopyrazinecarboxylic acid with a series of substituted benzyl alcohols.

Research in related heterocyclic systems has demonstrated that the introduction of strong electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), can be achieved through synthetic sequences like sequential N-functionalization followed by cyclodehydration. beilstein-journals.org For the this compound scaffold, a more direct approach involves the coupling of 3-aminopyrazinecarboxylic acid with commercially available or synthetically prepared benzyl alcohols bearing the desired substituents. The selection of substituents allows for a fine-tuning of the molecule's electronic and steric profile. For instance, EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase electron density in the phenyl ring, while EWGs like trifluoromethyl (-CF₃) or halogens (e.g., -Cl, -F) decrease it. These modifications can influence the molecule's binding affinity, metabolic stability, and pharmacokinetic properties.

Table 1: Examples of Substituted this compound Derivatives

Substituent (R) Position on Phenyl Ring Electronic Nature Resulting Compound Name
-OCH₃ 4- (para) Electron-Donating 4-Methoxythis compound
-CH₃ 4- (para) Electron-Donating 4-Methylthis compound
-H - Neutral This compound
-Cl 4- (para) Electron-Withdrawing 4-Chlorothis compound
-NO₂ 4- (para) Electron-Withdrawing 4-Nitrothis compound

Heteroatom Substitution in the Benzyl Moiety

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. nih.gov Replacing the phenyl ring of the benzyl group with a heteroaromatic ring is a common application of this principle, often aimed at improving metabolic stability, solubility, or target interaction. acs.org

In the context of this compound, the phenyl ring can be replaced by a heterocycle such as pyridine (B92270). This substitution of a carbon-hydrogen unit with a nitrogen atom can introduce a hydrogen bond acceptor, alter the molecule's dipole moment, and reduce lipophilicity, which may lead to improved pharmacokinetic profiles. acs.orgcambridgemedchemconsulting.com The synthesis of these analogs, for example, pyridinylmethyl 3-aminopyrazinecarboxylates, follows a similar esterification protocol using the corresponding heteroaromatic methanol (B129727) (e.g., pyridin-4-ylmethanol). This approach allows for the exploration of alternative chemical space while retaining the core structural architecture necessary for biological activity. acs.org Non-aromatic rings like bicyclo[1.1.1]pentane have also been successfully used as nonclassical phenyl ring bioisosteres to improve properties like solubility and metabolic stability. acs.orgenamine.net

Table 2: Bioisosteric Replacement of the Phenyl Ring in the Benzyl Moiety

Original Moiety Bioisosteric Replacement Example of Resulting Compound Potential Benefits of Replacement
Benzyl Pyridinylmethyl Pyridin-4-ylmethyl 3-aminopyrazinecarboxylate Increased solubility, introduction of H-bond acceptor, altered polarity. cambridgemedchemconsulting.com
Benzyl Thienylmethyl Thiophen-2-ylmethyl 3-aminopyrazinecarboxylate Modulation of electronic properties and steric profile.

Design and Synthesis of Chemically Diverse Compound Libraries based on the Pyrazinecarboxylate Scaffold

The development of chemically diverse compound libraries from a common molecular scaffold is a cornerstone of modern medicinal chemistry, facilitating high-throughput screening and the rapid exploration of structure-activity relationships. ijpsr.com The 3-aminopyrazinecarboxylate framework is well-suited for this approach, offering at least two obvious points for diversification: the 3-amino group and the carboxylic acid function.

A scaffold-based library can be generated using parallel synthesis techniques. ijpsr.com Starting with 3-aminopyrazinecarboxylic acid, the carboxyl group can be esterified with a diverse panel of alcohols (R¹-OH) to generate a library of esters. Subsequently, or alternatively, the 3-amino group can be functionalized through reactions such as acylation with various acyl chlorides (R²-COCl) or reductive amination. This dual approach allows for the creation of a large matrix of compounds from a single core structure. The synthesis can be performed using solid-phase techniques, where the pyrazine scaffold is attached to a resin, allowing for the use of excess reagents and simplified purification. ijpsr.com Such libraries enable a systematic evaluation of how different substituents at various positions influence the target biological activity. researchgate.netnih.gov

Table 3: Illustrative Design of a Compound Library based on the Pyrazine Scaffold

Scaffold Point of Diversity 1 (R¹) Point of Diversity 2 (R²) General Structure
3-Aminopyrazine Varied Alkyl/Aryl groups via Esterification -
Pyrazinecarboxylate - Varied Acyl/Alkyl groups via N-Acylation/Alkylation

Exploration of Stereochemical Aspects in Derivatization

Stereochemistry plays a critical role in the interaction between small molecules and their biological targets. The derivatization of the this compound scaffold can introduce chiral centers, leading to the formation of stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

The exploration of stereochemical aspects can be approached by introducing chirality in the benzyl moiety. For instance, instead of using benzyl alcohol, a chiral alcohol like (R)-1-phenylethanol or (S)-1-phenylethanol can be used for the esterification of 3-aminopyrazinecarboxylic acid. This reaction would result in the formation of a pair of diastereomers. These diastereomers, having different three-dimensional arrangements, can be separated by chromatographic techniques and evaluated independently. The synthesis of specific stereoisomers often requires stereoselective methods, which may involve the use of chiral catalysts or auxiliaries to control the formation of the desired stereocenter. metu.edu.trresearchgate.net Understanding the stereochemical requirements for activity is crucial for designing more potent and selective drug candidates.

Table 4: Stereoisomers from Derivatization with Chiral Alcohols

Chiral Alcohol Used Resulting Ester Stereochemical Relationship
(R)-1-Phenylethanol (R)-1-Phenylethyl 3-aminopyrazinecarboxylate Diastereomer A
(S)-1-Phenylethanol (S)-1-Phenylethyl 3-aminopyrazinecarboxylate Diastereomer B

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationspectrabase.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Benzyl (B1604629) 3-aminopyrazinecarboxylate. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in Benzyl 3-aminopyrazinecarboxylate. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the pyrazine (B50134) ring, the benzyl group, and the amino group. The protons on the pyrazine ring typically appear in the aromatic region of the spectrum. The benzylic protons of the ester group show a characteristic singlet, while the protons of the phenyl ring of the benzyl group also resonate in the aromatic region. The protons of the amino group often appear as a broad singlet due to exchange processes and quadrupole effects of the adjacent nitrogen atom. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazine-H Typically 7.5-8.5 d, d Varies
Benzyl-CH₂ Typically ~5.3 s -
Phenyl-H (benzyl) Typically 7.3-7.5 m Varies
Amino-NH₂ Broad, variable br s -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically observed at a downfield chemical shift (around 165 ppm). The carbons of the pyrazine and phenyl rings resonate in the aromatic region (approximately 110-150 ppm), while the benzylic carbon of the ester appears at a characteristic chemical shift (around 67 ppm).

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O) Typically ~165
Pyrazine Ring Carbons Typically 120-155
Phenyl Ring Carbons (benzyl) Typically 128-136
Benzyl-CH₂ Typically ~67

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool. rsc.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and a wide range of chemical shifts. biophysics.org This technique is highly sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for structural changes and interactions. nih.gov The chemical shifts in ¹⁹F NMR are reported relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). biophysics.org The analysis of coupling constants between fluorine and neighboring protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) provides valuable information about the connectivity of the fluorinated moiety within the molecule. rsc.org

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in this compound, especially in complex regions of the spectrum. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comresearchgate.net It is instrumental in establishing the connectivity of protons within the pyrazine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule. emerypharma.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysismdpi.comnist.govub.edu

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. researchgate.net This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed for HRMS analysis. nih.gov The fragmentation patterns observed in the mass spectrum, often induced by collision-induced dissociation (CID), can be rationalized to confirm the structure of this compound. For instance, a common fragmentation pathway for protonated benzylamines involves the loss of ammonia (B1221849). nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the unambiguous confirmation of molecular structures through controlled fragmentation of a selected precursor ion. In the analysis of Benzyl 3-aminopyrazine-2-carboxylate, the protonated molecule [M+H]⁺ would be the primary focus in a positive ion mode experiment.

The fragmentation pattern in an MS/MS experiment is predictable based on the compound's structure. Key fragmentation pathways for Benzyl 3-aminopyrazine-2-carboxylate would likely involve:

Loss of the benzyl group: A primary and highly probable fragmentation would be the cleavage of the benzyl ester, resulting in a prominent fragment ion corresponding to the protonated 3-aminopyrazine-2-carboxylic acid.

Formation of the tropylium (B1234903) ion: The benzyl fragment itself can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, which is a characteristic signature for benzyl-containing compounds.

Decarboxylation: Loss of carbon dioxide (CO₂) from the precursor or a major fragment ion is another expected fragmentation pathway.

Ring fragmentation: Fragmentation of the pyrazine ring itself can also occur, although typically this requires higher collision energies.

A hypothetical MS/MS fragmentation data table is presented below to illustrate the expected key fragments.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
230.09139.05C₇H₇O3-aminopyrazine-2-carboxylic acid
230.0991.05C₇H₅N₃O₂Tropylium ion
139.0595.04CO₂Protonated 3-aminopyrazine

This data is illustrative and based on theoretical fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of Benzyl 3-aminopyrazine-2-carboxylate would exhibit characteristic absorption bands corresponding to its constituent functional groups. cymitquimica.com

Key expected vibrational frequencies include:

N-H Stretching: The amino group (-NH₂) would display characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=O Stretching: The ester carbonyl group (C=O) would show a strong absorption band, generally in the region of 1700-1730 cm⁻¹.

C-O Stretching: The ester C-O stretch would appear in the fingerprint region, typically between 1100-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: The pyrazine and benzene (B151609) rings would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

A summary of the expected IR absorption bands is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500
Ester Carbonyl (C=O)Stretch1700 - 1730
Aromatic C=CStretch1400 - 1600
Ester C-OStretch1100 - 1300
Aromatic C-HStretch> 3000

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For Benzyl 3-aminopyrazine-2-carboxylate, a single-crystal X-ray diffraction study would confirm the planarity of the pyrazine ring system and the spatial orientation of the benzyl ester and amino substituents. cymitquimica.com This technique is the gold standard for determining the absolute stereochemistry in chiral molecules, although the title compound is achiral. The crystal packing information obtained would also reveal details about hydrogen bonding networks, which are anticipated due to the presence of the amino group.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of Benzyl 3-aminopyrazine-2-carboxylate from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method, likely employing a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) (often with additives like formic acid or trifluoroacetic acid to improve peak shape), would be suitable for analyzing Benzyl 3-aminopyrazine-2-carboxylate. The retention time under specific conditions is a characteristic property of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique would not only provide the retention time but also the mass-to-charge ratio of the eluting compound, confirming its identity.

A representative table of HPLC parameters is shown below.

Parameter Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm) and/or Mass Spectrometry

Due to the relatively low volatility of Benzyl 3-aminopyrazine-2-carboxylate, direct analysis by Gas Chromatography (GC) is challenging. However, GC-MS analysis can be performed after derivatization to increase the compound's volatility and thermal stability. A common derivatization strategy for compounds with active hydrogen atoms (like the amino group) is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting trimethylsilyl (B98337) derivative would be amenable to GC-MS analysis, providing a characteristic retention time and a mass spectrum that can be used for identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Benzyl 3-aminopyrazine-2-carboxylate is expected to show characteristic absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the pyrazine and benzene chromophores. The position and intensity of these absorptions are influenced by the solvent polarity. This technique is particularly useful for quantitative analysis using the Beer-Lambert law. cymitquimica.com

Theoretical and Computational Chemistry Investigations of Benzyl 3 Aminopyrazinecarboxylate

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to predicting the chemical reactivity and properties of a molecule. By solving the Schrödinger equation with various approximations, these methods map the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.gov It has been successfully applied to study various pyrazine (B50134) derivatives, providing reliable data on their optimized geometries and energies. researchgate.netmostwiedzy.pl For Benzyl (B1604629) 3-aminopyrazinecarboxylate, DFT calculations, particularly using the B3LYP hybrid functional combined with a basis set like 6-311G or cc-pVDZ, are employed to find the molecule's lowest energy conformation. nih.govresearchgate.net

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This results in the equilibrium geometry of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the pyrazine ring is expected to be largely planar, while the benzyl group will have rotational freedom around the ester linkage. orientjchem.org

The substitution of a hydrogen atom with an amino group and a benzyl carboxylate group on the pyrazine ring influences the electronic distribution and geometry. researchgate.net The amino group acts as an electron donor, affecting the aromaticity and reactivity of the pyrazine ring. The final optimized structure represents a balance of steric and electronic effects. The calculated total energy of this optimized structure is a key thermodynamic property. mdpi.com

Table 1: Representative Calculated Geometric Parameters for Benzyl 3-aminopyrazinecarboxylate using DFT

ParameterBond/AngleTypical Calculated Value
Bond LengthC-N (Pyrazine Ring)~ 1.34 Å
C-C (Pyrazine Ring)~ 1.39 Å
C=O (Ester)~ 1.21 Å
C-O (Ester)~ 1.35 Å
Bond AngleC-N-C (Pyrazine Ring)~ 116°
O-C-O (Ester)~ 125°
Dihedral AnglePyrazine-C-O-BenzylVaries (Conformational)
Note: These values are illustrative and based on DFT calculations of similar molecular fragments found in the literature. Actual values would be obtained from a specific calculation on the molecule.

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of experimental data in the theoretical framework. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties compared to standard DFT, albeit at a greater computational cost. mostwiedzy.pl

For a molecule like this compound, high-accuracy ab initio calculations could be used to:

Benchmark DFT results: Comparing DFT-calculated energies and geometries with those from a high-level method like CCSD(T) helps validate the chosen DFT functional and basis set.

Investigate Excited States: While DFT can struggle with excited states, methods like Configuration Interaction (CI) provide a more robust description of electronic transitions. researchgate.net

Determine Accurate Ionization Potentials and Electron Affinities: These fundamental electronic properties are often more accurately predicted by ab initio techniques. researchgate.net

Due to the computational expense, these methods are often applied to smaller, model systems that capture the key chemical features of the larger molecule.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. orientjchem.orgwalisongo.ac.id

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group. nih.govnih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the amino group and the benzyl ring are expected to show positive potential. nih.gov

Green Regions: Represent areas of neutral or near-zero potential. nih.gov

The MEP map provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions, such as hydrogen bonding. orientjchem.orgchemrxiv.org It is a crucial descriptor for understanding how the molecule might interact with biological targets or other reagents. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

While electronic structure calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the molecule's flexibility and behavior over time.

This compound possesses several rotatable bonds, primarily the C-O and O-CH₂ bonds of the benzyl ester group. nih.gov This rotational freedom means the molecule can exist in various conformations, each with a different energy.

Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting geometry to map out the potential energy surface (PES). nih.gov This exploration identifies the low-energy conformers (local minima) and the transition states (saddle points) that separate them. The global minimum on the PES corresponds to the most stable conformation of the molecule. Such studies reveal the energy barriers to rotation and the relative populations of different conformers at a given temperature. orientjchem.org

Molecular Dynamics (MD) simulations provide a movie-like depiction of a molecule's motion over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal its dynamic behavior, including vibrational motions, rotations, and conformational changes. researchgate.net

For this compound, an MD simulation would show how the benzyl group moves relative to the pyrazine ring. It can reveal the most frequently adopted conformations in a particular environment (e.g., in a vacuum or in a solvent). These simulations are essential for understanding how the molecule's shape fluctuates and which conformations are most likely to be biologically active or participate in chemical reactions. The results can be analyzed to determine average structural properties and the timescales of different motions.

Computational Mechanistic Studies of Reactions Involving this compound

While specific computational mechanistic studies on this compound are not extensively available in the public domain, the principles of such investigations can be understood by examining research on related pyrazine derivatives and the types of reactions they undergo. These studies are crucial for understanding reaction pathways, identifying key intermediates, and elucidating the factors that control reaction outcomes.

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. Characterizing the transition state is fundamental to understanding the kinetics and mechanism of a reaction. For reactions involving pyrazine derivatives, such as nucleophilic substitution or metal-catalyzed cross-coupling, computational methods like Density Functional Theory (DFT) are employed to locate and characterize transition state structures.

For instance, in a hypothetical amidation reaction where the benzyl ester of this compound is converted to an amide, the transition state would involve the approach of the amine nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. Computational chemists would model this process by:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and the transition state.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

These calculations would reveal the bond lengths and angles of the atoms in the transition state, providing a detailed picture of the atomic rearrangements occurring during the reaction. While no specific data exists for this compound, studies on other pyrazine systems have successfully characterized transition states for various transformations.

A reaction coordinate is a one-dimensional coordinate that represents the progress of a reaction. By mapping the energy of the system as a function of the reaction coordinate, a reaction energy profile is generated. This profile illustrates the energy changes from reactants to products, including the activation energy barrier determined by the transition state.

Reaction coordinate analysis for a potential reaction of this compound would involve:

Intrinsic Reaction Coordinate (IRC) Calculations: Starting from the optimized transition state structure, this method follows the reaction path downhill to both the reactants and products, confirming that the identified transition state connects the desired species.

Potential Energy Surface (PES) Scanning: Systematically changing a key geometric parameter (like a bond distance or angle) and calculating the energy at each step to map out the energy landscape of the reaction.

Such analyses provide a quantitative understanding of the reaction's feasibility and rate. For example, in transition metal-catalyzed cross-coupling reactions, which are common for functionalizing pyrazine rings, computational studies can elucidate the intricate steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, by analyzing the reaction coordinates for each elementary step. researchgate.net

Predictive Modeling for Chemical Properties and Reactivity

Predictive modeling leverages computational techniques to forecast the properties and behavior of molecules, aiding in the design of new compounds with desired characteristics.

QSPR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. For pyrazine derivatives, QSPR studies have been successfully applied to predict various properties.

A notable study on a series of 78 pyrazine derivatives established a 2D-QSPR model to predict their odor thresholds. researchgate.netresearchgate.net Using Multiple Linear Regression (MLR), the model was built with descriptors calculated through DFT. The statistical quality of the model demonstrated its predictive power. researchgate.netresearchgate.net

Table 1: Statistical Parameters of a 2D-QSPR Model for Pyrazine Derivatives

ParameterValue
R² (Squared Correlation Coefficient)0.85
R²adj (Adjusted R²)0.84
F (Fischer's test value)68.44
s (Standard deviation)0.42
Data sourced from a 2D-QSPR study on pyrazine derivatives. researchgate.net

Another study employed 3D-QSPR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to model the olfactive properties of pyrazine derivatives. rsc.org These models provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the target property.

Table 2: Statistical Results of a 3D-QSPR CoMFA Model for Pyrazine Derivatives

ParameterValue
r²cv (Cross-validated correlation coefficient)0.605
r² (Non-cross-validated correlation coefficient)0.788
r²test (Predictive r² for the test set)0.542
Data from a 3D-QSPR study on the olfactive properties of pyrazine derivatives. rsc.org

Although a specific QSPR model for this compound has not been reported, these examples demonstrate the potential of QSPR to predict its properties, such as solubility, reactivity, or biological activity, based on its structural features.

In silico methods are computational techniques used to screen and design molecules with desired biological activities, reducing the time and cost of experimental research. The pyrazine scaffold, present in this compound, is a common feature in many biologically active compounds.

In silico studies often involve:

Molecular Docking: Predicting the preferred orientation of a molecule when bound to a target protein. This helps in understanding the binding mode and affinity.

Virtual Screening: Computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target.

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups responsible for a molecule's biological activity.

For instance, in silico design has been used to develop pyrazolone-fused heterocyclic analogues as potential inhibitors of the HER2 protein in breast cancer. researchgate.net Similarly, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been explored for designing CDK2 inhibitors for cancer therapy through 3D-QSAR and molecular docking studies. rsc.org These approaches could be applied to this compound to explore its potential as a scaffold for designing new therapeutic agents.

Predictive modeling has also been employed to investigate the drug delivery efficacy of pyrazine carboxamide derivatives. A study on 6-fluoro-3-hydroxy-2-pyrazine carboxamide (favipiravir) used first-principles simulations to understand its interaction with a PEGylated bionanocomposite, providing insights into its potential as an advanced drug delivery system. researchgate.netnih.gov

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. Density Functional Theory (DFT) is the most widely used method for these predictions.

For this compound, DFT calculations can predict its:

Vibrational Frequencies: The calculated IR and Raman spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. Studies on related compounds, such as benzyl-3-oxopyperazine-1-carboxylate and other pyrazine carboxamides, have shown excellent agreement between DFT-calculated and experimental vibrational spectra. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning peaks in complex spectra and for confirming the structure of newly synthesized compounds. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic structure and transitions within the molecule. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyrazine Derivative

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H stretch34203415
C=O stretch16851690
Pyrazine ring stretch15801575
Illustrative data based on typical results from DFT calculations on similar molecules.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. By comparing the computed spectra with experimental data, researchers can gain a deeper understanding of the molecule's structure and electronic properties.

Advanced Chemical Applications and Methodological Innovations Derived from Benzyl 3 Aminopyrazinecarboxylate

Utilization as a Core Building Block in Complex Chemical Synthesis

The structure of Benzyl (B1604629) 3-aminopyrazinecarboxylate makes it an exceptionally valuable starting material for constructing intricate molecular architectures. Its primary application in this regard is in the synthesis of imidazopyrazinone-based compounds, most notably coelenterazine (B1669285) and its diverse analogs. illinois.edunih.gov Coelenterazine is the light-emitting luciferin (B1168401) found in numerous marine bioluminescent organisms. illinois.edu The synthesis of these complex molecules relies on the strategic elaboration of the aminopyrazine core.

The general synthetic pathway involves the initial construction of a functionalized aminopyrazine, for which Benzyl 3-aminopyrazinecarboxylate is a key precursor. Chemists can then build the imidazopyrazinone skeleton through a series of reactions. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Stille couplings), are employed to attach various aryl groups to the pyrazine (B50134) ring, a critical step in creating diverse coelenterazine analogs. illinois.edu For instance, Nakamura and co-workers utilized Stille coupling to cross-couple different arylstannanes with a 2-amino-5-bromopyrazine, producing precursors for coelenterazine analogs in moderate to good yields. illinois.edu

The modification of functional groups at the C-2, C-6, and C-8 positions of the imidazopyrazinone backbone, which originates from the aminopyrazine starter, allows for the fine-tuning of the final molecule's properties, particularly its luminescent characteristics. nih.gov By replacing the benzyl group or modifying the substituents on the pyrazine ring, researchers have developed a wide array of analogs with shifted emission spectra (from blue to red), enhanced quantum yields, and specific sensitivities to ions like calcium or potassium. nih.gov

Table 1: Synthesis of Coelenterazine Analogs from Pyrazine Precursors

Analog Type Synthetic Strategy Key Precursor Purpose of Modification
Red-Shifted Emitters Conjugation of fluorescent dyes (e.g., FITC, Cy5) to the C-6 position. nih.gov Functionalized 2-aminopyrazine To achieve bioluminescence at longer wavelengths for deep-tissue imaging. nih.gov
Ion-Selective Sensors Replacement of the C-2 hydroxyl group with a crown ether moiety. nih.gov Substituted aminopyrazine To create probes that change luminescence in the presence of specific ions like K+. nih.gov
Chemiluminescent Probes Modification of the C-8 benzyl group to extend π-electron conjugation. nih.gov This compound derivative To develop indicators for reactive oxygen species (ROS). nih.gov
General Analogs Palladium-catalyzed cross-coupling (Suzuki, Stille) to introduce aryl groups. illinois.edu 2-amino-5-bromopyrazine To systematically study structure-luminescence relationships. illinois.edu

Catalytic Applications and Ligand Design Incorporating the Pyrazine Scaffold

The pyrazine nucleus within this compound is a valuable scaffold for designing specialized ligands for transition metal catalysis. rsc.org The nitrogen atoms in the pyrazine ring can coordinate with metal centers, and the amino and ester groups provide convenient handles for further chemical modification to create multidentate ligands. These ligands are instrumental in forming stable and reactive metal complexes that can catalyze a variety of chemical transformations. acs.orgnih.gov

Pyridine-oxazoline (PyOx) ligands have demonstrated significant potential in asymmetric catalysis, and by extension, pyrazine-oxazoline ligands derived from precursors like this compound represent a promising frontier. rsc.org The pyrazine core, being more electron-deficient than pyridine (B92270), can modulate the electronic properties of the resulting metal complex, influencing its catalytic activity and selectivity.

A notable advancement in this area is the development of pincer ligands based on a central pyrazine backbone. acs.org For example, a novel PNzP pincer ligand (2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine) was synthesized and complexed with iron. This iron complex proved to be an effective catalyst for the hydrogenation of carbon dioxide to formate (B1220265) under low pressure, operating through a metal-ligand cooperation (MLC) mechanism where the pyrazine ring itself participates in the catalytic cycle. acs.org The synthesis of such sophisticated ligands often starts from simpler, functionalized pyrazines, highlighting the foundational role of molecules like this compound.

Table 2: Pyrazine-Based Ligands in Catalysis

Ligand Type Metal Catalytic Application Reference
Pyrazine Pincer (PNzP) Iron (Fe) Hydrogenation of CO2 to formate. acs.org acs.org
Bidentate Pyrazine-Hydrazone Cobalt (Co), Nickel (Ni) Coordination chemistry, potential antibacterial agents. nih.gov nih.gov
Functionalized Pyrazines Palladium (Pd) Cross-coupling reactions (e.g., Stille, Suzuki). illinois.edursc.org illinois.edursc.org
Pyrazine-based Terpyridine Analogues Ruthenium (Ru) Transfer hydrogenation of ketones. nih.gov nih.gov

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis and derivatization of heterocyclic compounds like this compound. mdpi.comrsc.org These approaches focus on improving efficiency and reducing the environmental impact of chemical processes. researchgate.net

Key green chemistry strategies applicable to this compound include:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes, lowering energy consumption for steps like esterification or amidation. mdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance using mechanochemical grinding, eliminates the need for potentially toxic organic solvents, reduces waste, and can lead to higher yields. researchgate.net

Biocatalysis: Employing enzymes to carry out specific chemical transformations offers high selectivity under mild conditions (e.g., in water), preventing the need for protecting groups and reducing the formation of byproducts. mdpi.com

Use of Greener Solvents: When solvents are necessary, replacing hazardous options like chlorinated hydrocarbons with more benign alternatives such as water, ethanol (B145695), or supercritical CO2 aligns with green chemistry principles. neuroquantology.com

For example, the synthesis of a pyrazine-derived ligand was achieved by first converting cyanopyrazine to an iminoester using a catalytic amount of DBU in methanol (B129727), followed by reaction with hydrazine (B178648) hydrate (B1144303) and condensation with an aldehyde. nih.gov While this specific route uses methanol, it points toward catalytic methods that minimize stoichiometric waste. Adapting such syntheses to use greener solvents or solvent-free conditions is a key goal of ongoing research. researchgate.netijcce.ac.ir

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates and other fine chemicals. mdpi.com These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability.

Although specific literature detailing the integration of this compound synthesis into flow systems is not prominent, the chemical steps involved are well-suited for this technology. Key reactions such as esterification, amination, and palladium-catalyzed cross-couplings have been successfully adapted to flow reactors.

A hypothetical flow process for a derivative of this compound could involve:

Pumping a solution of the aminopyrazine precursor and a coupling partner into a T-mixer.

Passing the mixture through a heated tube reactor containing a packed bed of a solid-supported palladium catalyst (a packed-bed reactor).

Integrating in-line purification, where the product stream flows through a scavenger resin to remove unreacted starting materials and catalyst residues.

Continuous collection of the purified product.

Future Research Directions and Unexplored Avenues in Benzyl 3 Aminopyrazinecarboxylate Chemistry

Stereoselective Synthesis and Chiral Modifications

The synthesis of specific stereoisomers of benzyl (B1604629) 3-aminopyrazinecarboxylate derivatives is a critical area for future research. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, developing methods to selectively synthesize one enantiomer over the other is of paramount importance in medicinal chemistry.

Future investigations should focus on the development of novel chiral catalysts and auxiliaries specifically tailored for the stereoselective synthesis of benzyl 3-aminopyrazinecarboxylate analogs. This could involve the use of organocatalysts, transition-metal complexes with chiral ligands, or enzymatic transformations. For instance, research into the stereoselective synthesis of 3-hydroxyproline (B1217163) benzyl esters has demonstrated the feasibility of achieving high diastereoselectivity in related systems. nih.gov By applying and adapting these principles, researchers can aim to control the three-dimensional arrangement of atoms in new derivatives, a crucial step in creating more potent and selective therapeutic agents.

Exploration of Novel Reactivity and Transformation Pathways

Expanding the chemical toolbox for modifying the this compound core is another vital research direction. The pyrazine (B50134) ring and its substituents offer multiple sites for chemical reactions, and exploring new transformations can lead to the discovery of compounds with unique properties.

Future work should aim to uncover and characterize novel reactions that the this compound scaffold can undergo. This includes exploring new coupling reactions, cycloadditions, and functional group interconversions. For example, investigating one-pot synthesis methods, such as the synthesis of imines from benzyl alcohol and amines, could provide efficient routes to complex derivatives. qut.edu.au Understanding the reactivity of the amine and carboxylate groups, as well as the pyrazine ring itself, under various conditions will be key to unlocking new synthetic possibilities and creating a diverse library of compounds for biological screening.

Development of Sustainable and Economical Synthetic Routes

The principles of green chemistry are increasingly important in modern organic synthesis. Developing environmentally friendly and cost-effective methods for producing this compound and its derivatives is crucial for their potential large-scale application.

Future research should prioritize the use of greener solvents, catalysts, and reaction conditions. This includes exploring solvent-free reactions, using water as a solvent, and employing reusable catalysts. Investigating phase-transfer catalysis, for instance, has been shown to be an effective method for synthesizing various benzyl esters under milder conditions. researchgate.netosti.gov Furthermore, optimizing reaction parameters to maximize yield and minimize waste, as well as exploring the use of renewable starting materials, will contribute to more sustainable and economically viable synthetic processes.

Advanced In Situ Spectroscopic Monitoring of Reaction Kinetics

A detailed understanding of reaction kinetics—how fast reactions proceed and what factors influence their rates—is fundamental to optimizing synthetic protocols. Real-time monitoring of chemical reactions as they occur provides invaluable insights that traditional offline analysis cannot capture.

The application of advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, to the synthesis of this compound is a promising area of research. mdpi.comresearchgate.net These non-invasive techniques allow for the continuous tracking of reactant consumption and product formation, providing a wealth of data on reaction rates, intermediates, and potential side reactions. mdpi.com For example, in situ spectroscopy has been successfully used to investigate the oxidative dehydrogenation of benzyl alcohol. tue.nl Applying similar methodologies to reactions involving this compound will enable a more precise control over reaction conditions, leading to improved yields and purity.

Spectroscopic TechniqueAdvantages for Reaction Monitoring
Fluorescence Spectroscopy Cost-effective, high sensitivity, capable of detecting multiple components at low concentrations. mdpi.com
Infrared (IR) Spectroscopy Non-invasive, rapid in-line spectra acquisition. mdpi.com
In-line Spectroscopy Low-cost solution for effective bioprocess monitoring. mdpi.com

Deepening Mechanistic Understanding through Advanced Computational Techniques and Machine Learning Integration

The synergy between experimental work and computational modeling is a powerful tool for accelerating chemical research. Advanced computational techniques can provide deep insights into reaction mechanisms, predict the properties of new molecules, and guide the design of more efficient synthetic routes.

Future research should leverage quantum mechanical calculations, such as density functional theory (DFT), to elucidate the intricate details of reaction pathways involving this compound. These calculations can help to identify transition states, determine activation energies, and explain observed selectivities.

Furthermore, the integration of machine learning (ML) is set to revolutionize chemical synthesis. mdpi.com ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. researchgate.netresearchgate.netyoutube.com By combining the predictive power of ML with the mechanistic insights from computational chemistry, researchers can significantly accelerate the discovery and development of new this compound derivatives with desired properties. dntb.gov.ua

Computational ApproachApplication in Chemical Synthesis
Machine Learning (ML) Predicts reaction outcomes, simplifies synthesis planning, accelerates catalyst discovery. researchgate.net
Computer-Aided Synthesis Planning (CASP) Designs and executes synthetic routes more efficiently. researchgate.net
Neural Networks Can be trained to predict reaction templates for retrosynthetic analysis. researchgate.net

Q & A

Basic: What are the standard synthetic protocols for preparing Benzyl 3-aminopyrazinecarboxylate, and what intermediates are critical for yield optimization?

This compound can be synthesized via condensation reactions involving pyrazinecarboxylic acid derivatives and benzyl-protecting groups. A key intermediate is the aminopyrazine core, which requires careful functionalization to avoid side reactions. For example, analogous syntheses of pyrazine derivatives (e.g., 3-benzyl-2,5-diarylpyrazines) involve reacting aromatic aldehydes with α-amino ketones under basic conditions, followed by benzylation . Critical parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents to minimize by-products like cyanomethyl benzoates . Purification via flash chromatography or crystallization is recommended for isolating high-purity products .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is essential for confirming molecular geometry and intermolecular interactions. For instance, benzyl dithiocarbazate derivatives were structurally validated using X-ray data (R factor = 0.044, wR factor = 0.111) to confirm bond lengths (mean C–C = 0.004 Å) and dihedral angles between the pyrazine ring and benzyl group . Advanced researchers should prioritize growing high-quality crystals in aprotic solvents (e.g., ethyl acetate/hexane mixtures) and validate hydrogen bonding patterns to assess stability .

Basic: What analytical methods are recommended for assessing the purity and functional group integrity of this compound?

  • HPLC : Quantifies purity using reverse-phase C18 columns and UV detection (λ = 254 nm).
  • NMR : 1H/13C NMR confirms regioselectivity, with pyrazine protons appearing as doublets (δ 8.2–8.5 ppm) and benzyl signals as multiplets (δ 5.1–5.3 ppm) .
  • FTIR : Verifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]+) and fragmentation patterns to rule out impurities .

Advanced: How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

Low yields often arise from competing side reactions (e.g., hydrolysis or dimerization). Strategies include:

  • Catalyst Screening : Acidic catalysts (e.g., ammonium cerium phosphate) improve esterification efficiency by reducing activation energy .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrazine nitrogen .
  • Temperature Gradients : Stepwise heating (50°C → 100°C) minimizes thermal decomposition of intermediates .
  • By-Product Analysis : TLC or GC-MS identifies impurities (e.g., cyanomethyl benzoates), enabling stoichiometric adjustments .

Advanced: How should researchers address contradictions in reported solubility and stability data for this compound?

Discrepancies in solubility (e.g., DMSO vs. ethanol) may stem from crystallinity or hydration states. Methodological steps include:

  • Dynamic Light Scattering (DLS) : Measures particle size in suspension to assess aggregation .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Crystallographic Comparisons : Compare unit cell parameters with literature to identify polymorphic variations .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal .

Advanced: What computational methods support mechanistic studies of this compound reactivity?

  • DFT Calculations : Model reaction pathways (e.g., esterification or nucleophilic substitution) using Gaussian09 with B3LYP/6-31G(d) basis sets to predict transition states .
  • Molecular Docking : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

Advanced: How can researchers isolate and characterize by-products formed during this compound synthesis?

By-products (e.g., cyanomethyl benzoates) are separable via:

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate = 4:1 → 1:1) .
  • Spectroscopic Profiling : Compare 1H NMR shifts of by-products (e.g., δ 4.5–4.7 ppm for cyanomethyl protons) .
  • Crystallization : Diffraction-quality crystals confirm by-product structures .

Basic: What are the key applications of this compound in medicinal chemistry research?

The compound serves as:

  • Pharmaceutical Intermediate : For synthesizing kinase inhibitors or antiviral agents via Suzuki-Miyaura coupling .
  • Protecting Group : The benzyl ester facilitates selective functionalization of the pyrazine ring .
  • Ligand Design : Coordinates transition metals (e.g., Cu²⁺) for catalytic applications .

Advanced: What strategies resolve spectral overlap in NMR analysis of this compound derivatives?

  • 2D NMR : HSQC and HMBC correlate 1H/13C signals to assign overlapping aromatic protons .
  • Deuterated Solvents : Use DMSO-d6 to shift exchangeable protons (e.g., NH₂) downfield .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by cooling samples to –40°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.